Ethanone, 1-(4-methoxy-2-benzofuranyl)-
Overview
Description
Scientific Research Applications
Anticancer Activity
Compounds structurally related to Ethanone, 1-(4-methoxy-2-benzofuranyl)-, have been identified with potential anticancer properties. For instance, a new benzofuran derivative isolated from Petasites hybridus demonstrated moderate inhibitory activity against human breast cancer MCF-7 cells. This discovery opens up new avenues for the development of benzofuran-based anticancer therapies, highlighting the importance of such compounds in medicinal chemistry (Khaleghi et al., 2011).
Novel Synthetic Pathways
Research has also focused on novel synthetic pathways involving Ethanone, 1-(4-methoxy-2-benzofuranyl)- derivatives. A study detailed an efficient and green synthetic procedure for preparing 9Hfuro[2,3-f]chromene-8,9-dicarboxylates via a three-component reaction involving 1-(6-hydroxy-2-isopropenyl-1-benzofuranyl)-1-ethanone. This synthetic route not only offers a new method for producing chromene derivatives but also exemplifies the utility of Ethanone, 1-(4-methoxy-2-benzofuranyl)- in facilitating diverse chemical reactions (Rostami-Charati et al., 2012).
Optoelectronic Properties
The optoelectronic properties of benzofuran derivatives, closely related to Ethanone, 1-(4-methoxy-2-benzofuranyl)-, have been explored, revealing potential applications in electronic and optoelectronic devices. A study synthesized a series of benzofuran substituted chalcone derivatives and investigated their UV spectra, band structure, and conductivity properties. The findings suggest that such compounds could be suitable for use in various electronic and optoelectronic applications, highlighting the versatility of Ethanone, 1-(4-methoxy-2-benzofuranyl)- derivatives in material science (Coskun et al., 2019).
properties
IUPAC Name |
1-(4-methoxy-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)11-6-8-9(13-2)4-3-5-10(8)14-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWQUEPUCGYGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208165 | |
Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59445-59-9 | |
Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059445599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-methoxy-2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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